Fiboflapon Sodium
Fiboflapon Sodium
Fiboflapon Sodium is a 5-lipoxygenase inhibitor potentially for the treatment of asthma.
Brand Name:
Vulcanchem
CAS No.:
1196070-26-4
VCID:
VC0527978
InChI:
InChI=1S/C38H43N3O4S.Na/c1-8-44-34-18-14-28(22-40-34)27-12-10-26(11-13-27)23-41-32-17-16-30(45-24-29-15-9-25(2)21-39-29)19-31(32)35(46-37(3,4)5)33(41)20-38(6,7)36(42)43;/h9-19,21-22H,8,20,23-24H2,1-7H3,(H,42,43);/q;+1/p-1
SMILES:
CCOC1=NC=C(C=C1)C2=CC=C(C=C2)CN3C4=C(C=C(C=C4)OCC5=NC=C(C=C5)C)C(=C3CC(C)(C)C(=O)[O-])SC(C)(C)C.[Na+]
Molecular Formula:
C38H42N3NaO4S
Molecular Weight:
659.8208
Fiboflapon Sodium
CAS No.: 1196070-26-4
Inhibitors
VCID: VC0527978
Molecular Formula: C38H42N3NaO4S
Molecular Weight: 659.8208
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1196070-26-4 |
---|---|
Product Name | Fiboflapon Sodium |
Molecular Formula | C38H42N3NaO4S |
Molecular Weight | 659.8208 |
IUPAC Name | sodium;3-[3-tert-butylsulfanyl-1-[[4-(6-ethoxypyridin-3-yl)phenyl]methyl]-5-[(5-methylpyridin-2-yl)methoxy]indol-2-yl]-2,2-dimethylpropanoate |
Standard InChI | InChI=1S/C38H43N3O4S.Na/c1-8-44-34-18-14-28(22-40-34)27-12-10-26(11-13-27)23-41-32-17-16-30(45-24-29-15-9-25(2)21-39-29)19-31(32)35(46-37(3,4)5)33(41)20-38(6,7)36(42)43;/h9-19,21-22H,8,20,23-24H2,1-7H3,(H,42,43);/q;+1/p-1 |
Standard InChIKey | NOJNFULGOQGBKB-UHFFFAOYSA-M |
SMILES | CCOC1=NC=C(C=C1)C2=CC=C(C=C2)CN3C4=C(C=C(C=C4)OCC5=NC=C(C=C5)C)C(=C3CC(C)(C)C(=O)[O-])SC(C)(C)C.[Na+] |
Appearance | Solid powder |
Description | Fiboflapon Sodium is a 5-lipoxygenase inhibitor potentially for the treatment of asthma. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | AM-803; GSK-2190915; AM803; GSK2190915; AM 803; GSK 2190915; 2190915; GSK2190915A |
Reference | 1: Lorrain DS, Bain G, Correa LD, Chapman C, Broadhead AR, Santini AM, Prodanovich PP, Darlington JV, Stock NS, Zunic J, King CD, Lee C, Baccei CS, Stearns B, Roppe J, Hutchinson JH, Prasit P, Evans JF. Pharmacology of AM803, a novel selective five-lipoxygenase-activating protein (FLAP) inhibitor in rodent models of acute inflammation. Eur J Pharmacol. 2010 Aug 25;640(1-3):211-8. doi: 10.1016/j.ejphar.2010.05.003. Epub 2010 May 21. PubMed PMID: 20519143. 2: Stock NS, Bain G, Zunic J, Li Y, Ziff J, Roppe J, Santini A, Darlington J, Prodanovich P, King CD, Baccei C, Lee C, Rong H, Chapman C, Broadhead A, Lorrain D, Correa L, Hutchinson JH, Evans JF, Prasit P. 5-Lipoxygenase-activating protein (FLAP) inhibitors. Part 4: development of 3-[3-tert-butylsulfanyl-1-[4-(6-ethoxypyridin-3-yl)benzyl]-5-(5-methylpyridin-2-y lmethoxy)-1H-indol-2-yl]-2,2-dimethylpropionic acid (AM803), a potent, oral, once daily FLAP inhibitor. J Med Chem. 2011 Dec 8;54(23):8013-29. doi: 10.1021/jm2008369. Epub 2011 Nov 7. PubMed PMID: 22059882. 3: Sampson AP. FLAP inhibitors for the treatment of inflammatory diseases. Curr Opin Investig Drugs. 2009 Nov;10(11):1163-72. Review. PubMed PMID: 19876784. |
PubChem Compound | 44473150 |
Last Modified | Dec 05 2021 |
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